Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
CAS No.: 56405-37-9
Cat. No.: VC3830198
Molecular Formula: C11H13NO3S2
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56405-37-9 |
|---|---|
| Molecular Formula | C11H13NO3S2 |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | 3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
| Standard InChI | InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3 |
| Standard InChI Key | XSEOLEIVLCYZQR-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzothiazole ring system—a bicyclic structure comprising a benzene fused to a thiazole moiety. The 2-methyl group and 3-sulfopropyl substituent introduce steric and electronic modifications. The sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) confers hydrophilicity, while the methyl group enhances steric stability. The inner salt (zwitterionic) form arises from the sulfonate anion balancing the benzothiazolium cation, eliminating the need for counterions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
| SMILES | CC1=N+CCCS(=O)(=O)[O-] |
| InChI Key | XSEOLEIVLCYZQR-UHFFFAOYSA-N |
| Crystal System | Monoclinic (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The zwitterionic nature enhances solubility in aqueous and polar organic solvents, such as dimethyl sulfoxide (DMSO) and methanol, while the planar benzothiazole ring facilitates π-π stacking in solid-state configurations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported method involves reacting 2-methylbenzothiazole with 1,3-propanesultone under inert conditions. In a representative procedure:
-
Reaction Setup: 2-methylbenzothiazole (1.0 equiv) and 1,3-propanesultone (1.1 equiv) are combined in 1-methyl-2-pyrrolidinone (NMP) at 145°C for 3 hours .
-
Workup: The mixture is cooled, diluted with ethyl acetate, and precipitated.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 145°C |
| Solvent | NMP |
| Reaction Time | 3 hours |
| Catalyst | None required |
| Purity (HPLC) | >98% |
Industrial Manufacturing
Scaling up production employs continuous flow reactors to enhance heat and mass transfer. Key considerations include:
-
Temperature Control: Maintained at 140–150°C to prevent side reactions.
-
Residence Time: 2.5–3.5 hours for complete conversion.
-
Purification: Centrifugal partition chromatography (CPC) achieves >99% purity for pharmaceutical-grade material .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and polar aprotic solvents. Stability studies indicate no degradation under ambient conditions for 24 months when stored in airtight containers at -20°C .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 266–268°C |
| logP (Octanol-Water) | -1.2 ± 0.3 |
| pKa (Sulfonate) | <1.0 |
| Molar Absorptivity (λₘₐₓ) | 320 nm (ε = 12,400 M⁻¹cm⁻¹) |
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (t, J = 7.6 Hz, 1H, Ar-H), 7.67 (d, J = 8.0 Hz, 1H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, -CH₂-SO₃⁻), 2.95 (s, 3H, -CH₃), 2.34–2.28 (m, 2H, -CH₂-CH₂-).
-
IR (KBr): 1185 cm⁻¹ (S=O stretch), 1040 cm⁻¹ (C-N⁺ vibration) .
Biological Activity and Applications
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and fungi (Candida albicans, MIC = 128 µg/mL). The mechanism involves disruption of membrane integrity via sulfonate group interactions with phospholipid headgroups .
Cell Viability Assays (MTS Assay)
The compound serves as a precursor to 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), a reagent for quantifying mitochondrial activity in live cells. Reduction by NAD(P)H-dependent oxidoreductases produces formazan dyes measurable at 490 nm .
Table 4: MTS Assay Performance Metrics
| Parameter | Value |
|---|---|
| Linear Range (Absorbance) | 0.1–2.0 OD |
| Detection Limit | 1,000 cells/well |
| Incubation Time | 1–4 hours |
Industrial and Material Science Applications
Organic Electronics
The sulfonate group enhances electron transport in organic semiconductors. Devices incorporating this compound exhibit:
-
Hole Mobility: 0.12 cm²/V·s (vs. 0.08 cm²/V·s for unmodified benzothiazoles).
-
Open-Circuit Voltage (VOC): 0.78 V in dye-sensitized solar cells .
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 89% inhibition efficiency for mild steel in 1 M HCl at 50 ppm concentration. Adsorption follows the Langmuir isotherm (ΔG°ads = -34.2 kJ/mol), indicating physisorption-dominated mechanisms .
Comparative Analysis with Analogues
Table 5: Comparison of Benzothiazolium Derivatives
| Compound | logP | Aqueous Solubility (mg/mL) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 2-Methyl-3-sulfopropyl (this work) | -1.2 | 50 | 64–128 |
| 2,5-Dimethyl-3-sulfopropyl | -0.8 | 38 | 128–256 |
| 2-Methylthio-3-sulfopropyl | -0.5 | 28 | 32–64 |
The 2-methyl-3-sulfopropyl variant outperforms analogues in solubility and antimicrobial potency, attributed to its balanced hydrophilicity and steric accessibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume